Biotin-PE-maleimide

Thiol biotinylation Site-specific labeling Cysteine conjugation

Biotin-PE-maleimide (N-Biotinyl-N'-[2-(N-maleimido)ethyl]piperazine, CAS 374592-99-1) is a heterobifunctional biotinylation reagent that combines a biotin moiety with a maleimide reactive group via a piperazine-based spacer. With a molecular formula of C20H29N5O4S and a molecular weight of 435.5 g/mol, this compound is a bulky, membrane-impermeable thiol-reactive probe designed for site-specific labeling of sulfhydryl-containing biomolecules.

Molecular Formula C20H29N5O4S
Molecular Weight 435.5 g/mol
Cat. No. B12376053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PE-maleimide
Molecular FormulaC20H29N5O4S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCC3C4C(CS3)NC(=O)N4
InChIInChI=1S/C20H29N5O4S/c26-16(4-2-1-3-15-19-14(13-30-15)21-20(29)22-19)24-10-7-23(8-11-24)9-12-25-17(27)5-6-18(25)28/h5-6,14-15,19H,1-4,7-13H2,(H2,21,22,29)/t14-,15-,19-/m0/s1
InChIKeyRJVIONPMLBWCHV-DOXZYTNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PE-maleimide: Core Characteristics and Chemical Identity for Procurement Evaluation


Biotin-PE-maleimide (N-Biotinyl-N'-[2-(N-maleimido)ethyl]piperazine, CAS 374592-99-1) is a heterobifunctional biotinylation reagent that combines a biotin moiety with a maleimide reactive group via a piperazine-based spacer . With a molecular formula of C20H29N5O4S and a molecular weight of 435.5 g/mol, this compound is a bulky, membrane-impermeable thiol-reactive probe designed for site-specific labeling of sulfhydryl-containing biomolecules . Its core utility stems from the high-affinity biotin-avidin/streptavidin interaction (Kd ≈ 10⁻¹⁵ M), enabling sensitive detection, purification, and surface functionalization across immunoassays, proteomics, and targeted delivery applications .

Biotin-PE-maleimide: Why Generic Biotinylation Reagent Substitution Compromises Experimental Reproducibility


Biotinylation reagents are not functionally interchangeable, as subtle differences in reactive group chemistry, spacer arm composition, and physicochemical properties directly impact labeling efficiency, site-specificity, and downstream assay performance . For Biotin-PE-maleimide, three critical features preclude simple substitution: (1) the maleimide group exhibits significantly higher reactivity toward sulfhydryls than alternative electrophiles like bromoacetamide, enabling lower working concentrations and reduced off-target labeling ; (2) the piperazine-based spacer confers unique aqueous solubility in PBS at physiological pH without requiring organic co-solvents, a property not shared by many PEG-based biotin maleimides that necessitate DMSO ; and (3) the compound's bulky, membrane-impermeable structure ensures exclusive extracellular or surface-restricted labeling, unlike smaller, cell-permeable biotin derivatives that can penetrate membranes and label intracellular thiol pools non-specifically . These distinctions are quantified in the evidence below.

Biotin-PE-maleimide: Quantified Differentiation Against Closest Analogs and Alternative Biotinylation Chemistries


Maleimide vs. Bromoacetamide Reactivity: Higher Thiol Conjugation Efficiency Enables Lower Reagent Consumption

Biotin-PE-maleimide employs a maleimide reactive group that exhibits intrinsically higher reactivity toward sulfhydryl groups compared to bromoacetamide-based biotin reagents. This differential reactivity translates directly to reduced reagent requirements for achieving equivalent labeling density . The maleimide-thiol Michael addition proceeds rapidly at pH 7-7.5 to form a stable thioether bond, whereas bromoacetamide alkylation requires higher concentrations to compensate for slower reaction kinetics and competing hydrolysis .

Thiol biotinylation Site-specific labeling Cysteine conjugation

Aqueous Solubility Without Organic Co-Solvent: PBS-Soluble 2 mM Stock Solution Eliminates DMSO Artifacts

Unlike many maleimide biotin reagents that require dissolution in DMSO or other organic solvents prior to aqueous dilution, Biotin-PE-maleimide can be directly solubilized in phosphate-buffered saline (PBS) at pH 7.4 to prepare a 2 mM working solution without any organic co-solvent . This property is attributed to the protonatable piperazine spacer, which confers aqueous solubility under neutral pH conditions .

Reagent solubility Aqueous bioconjugation Protein labeling

Membrane Impermeability for Exclusive Extracellular/Surface Labeling: Prevents Intracellular Thiol Pool Contamination

Biotin-PE-maleimide is a bulky, membrane-impermeable reagent that cannot passively diffuse across lipid bilayers, restricting its labeling activity exclusively to extracellular domains of cell surface proteins or thiols present on the outer leaflet of the plasma membrane . This contrasts with smaller, cell-permeable biotin maleimides (e.g., Biotin-PEG2-maleimide) which can penetrate cells and label abundant intracellular thiol pools, including glutathione and cytosolic cysteine residues .

Cell surface labeling Membrane-impermeable probe Extracellular biotinylation

Piperazine Spacer Architecture: Differentiated Steric Profile from PEG-Based Biotin Maleimides

Biotin-PE-maleimide incorporates a piperazine ring as the spacer between biotin and maleimide moieties, distinguishing it structurally from the more common polyethylene glycol (PEG)-based spacers found in Biotin-PEG-maleimide derivatives . The piperazine spacer provides a rigid, protonatable linker that influences both solubility and the steric presentation of the biotin headgroup to avidin/streptavidin . Spacer length and flexibility are known to modulate biotin-avidin binding accessibility and non-specific adsorption characteristics [1].

Spacer chemistry Steric accessibility Biotin-avidin binding

Biotin-PE-maleimide: Optimal Application Scenarios Driven by Quantified Differentiation Evidence


Site-Specific Labeling of Cell Surface Thiols for Membrane Proteomics

Biotin-PE-maleimide's membrane impermeability and direct PBS solubility make it the reagent of choice for selective biotinylation of extracellular cysteine residues on live cells. Unlike cell-permeable alternatives, this compound exclusively labels surface-exposed thiols without penetrating the plasma membrane, enabling unambiguous identification of plasma membrane proteins via streptavidin pull-down and LC-MS/MS. The ability to prepare a 2 mM working solution directly in PBS eliminates DMSO-induced membrane perturbations that could artificially expose intracellular epitopes .

High-Sensitivity ELISA and Immunoassay Detection Systems

The high reactivity of the maleimide group toward sulfhydryls , combined with the exceptional biotin-streptavidin binding affinity (Kd ≈ 10⁻¹⁵ M) , positions Biotin-PE-maleimide as an efficient labeling reagent for antibody or antigen biotinylation in ELISA and related immunoassays. The lower required concentration of maleimide biotin compared to bromoacetamide derivatives reduces reagent costs per plate while maintaining sensitive detection limits. The piperazine spacer provides a distinct steric presentation that may influence signal-to-noise ratios relative to PEG-based biotin reagents .

Functionalization of Liposomes and Nanoparticles for Targeted Drug Delivery

Biotin-PE-maleimide can be employed to introduce biotin groups onto the surface of thiol-containing liposomes or nanoparticles, enabling subsequent streptavidin-mediated attachment of targeting ligands (antibodies, peptides, aptamers) . The aqueous solubility profile facilitates direct incorporation into lipid formulations without organic solvent residues that could compromise liposome integrity. The spacer architecture influences biotin accessibility for streptavidin binding and may affect nanoparticle colloidal stability and biodistribution .

Protein-Protein Interaction Studies and Affinity Purification Workflows

For proteins containing a single accessible cysteine residue, Biotin-PE-maleimide enables site-specific biotinylation without the redundant labeling associated with NHS-ester reagents that target abundant lysine residues . This site-specificity preserves protein function and binding interfaces, making it suitable for pull-down assays, co-immunoprecipitation, and SPR-based interaction analysis. The membrane-impermeable nature also ensures that only extracellular domains of transmembrane proteins are labeled in live-cell interaction studies, preventing artifacts from intracellular biotinylation.

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